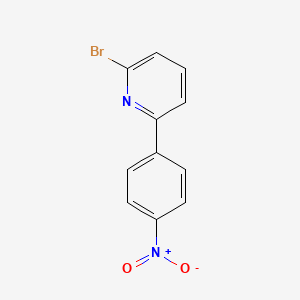

2-Bromo-6-(4-nitrophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

652148-94-2 |

|---|---|

Molecular Formula |

C11H7BrN2O2 |

Molecular Weight |

279.09 g/mol |

IUPAC Name |

2-bromo-6-(4-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H |

InChI Key |

HLKIISSNXNMTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Development for 2 Bromo 6 4 Nitrophenyl Pyridine

Strategic Approaches to Pyridine (B92270) Ring Construction and Functionalization

The construction of the substituted pyridine core is the initial critical step in the synthesis of 2-Bromo-6-(4-nitrophenyl)pyridine. This can be approached by either forming the pyridine ring with the desired substituents already in place or by functionalizing a pre-existing pyridine ring.

Multi-component Reaction Pathways for Pyridine Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not extensively reported, general MCR strategies for pyridine synthesis can be adapted. For instance, the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, could theoretically be modified. By using a substituted aldehyde and appropriate ketoesters, a functionalized pyridine ring could be assembled. However, the introduction of both a bromo and a nitrophenyl group in a single MCR with high regioselectivity remains a significant challenge.

Another approach involves the Krohnke pyridine synthesis, which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. By carefully selecting the precursors, it is conceivable to construct a pyridine ring bearing substituents that can be later converted to the desired bromo and nitrophenyl groups. The complexity and potential for side reactions in these multi-component approaches often necessitate subsequent functionalization steps to achieve the target molecule.

Regioselective Bromination and Nitration Strategies

A more common and controlled approach involves the functionalization of a pre-existing pyridine or phenylpyridine core. This requires highly regioselective bromination and nitration reactions.

Bromination: The introduction of a bromine atom at the C6 position of a pyridine ring can be challenging due to the electron-deficient nature of the pyridine nucleus. Direct electrophilic bromination of pyridine is difficult and often requires harsh conditions. A more effective strategy involves the use of pyridine N-oxides, which activate the ring towards electrophilic substitution, primarily at the C2 and C6 positions. Subsequent deoxygenation would then yield the desired bromopyridine. Another powerful method is the Sandmeyer reaction, starting from a corresponding aminopyridine. Diazotization of 2-amino-6-phenylpyridine followed by treatment with a bromide source, such as copper(I) bromide, can selectively introduce the bromine atom at the C2 position.

Nitration: The introduction of a nitro group at the 4-position of the phenyl ring is a critical step. Direct nitration of 2-bromo-6-phenylpyridine would likely lead to a mixture of isomers, with nitration occurring on both the phenyl and pyridine rings, and at various positions. A more strategic approach involves the nitration of a precursor, such as 2-phenylpyridine, followed by bromination. The nitration of 2-phenylpyridine typically occurs on the phenyl ring. The directing effect of the pyridyl substituent, which is generally considered deactivating, can influence the position of nitration. Achieving high selectivity for the 4-position often requires careful control of reaction conditions, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and temperature. The electronic nature of the pyridine ring can influence the regioselectivity of the nitration on the appended phenyl ring.

Catalytic Cross-Coupling Protocols for Aromatic Moiety Introduction

Catalytic cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are a cornerstone for the construction of this compound. These methods typically involve the coupling of a di-substituted pyridine with a pre-functionalized aromatic partner.

Palladium-Catalyzed C–C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the synthesis of 2-arylpyridines. This reaction involves the palladium-catalyzed coupling of a halopyridine with an organoboron reagent, typically a boronic acid or its ester. For the synthesis of this compound, a common strategy is the mono-arylation of 2,6-dibromopyridine (B144722) with 4-nitrophenylboronic acid.

The selective mono-arylation is a key challenge, as double arylation can be a significant side reaction. The outcome of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Catalyst Precursor | Ligand | Base | Solvent | Yield of Mono-arylated Product (%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Moderate to Good |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | High |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | Moderate |

This table presents a summary of typical conditions for the Suzuki-Miyaura mono-arylation of 2,6-dihalopyridines. The actual yields can vary depending on the specific substrates and reaction conditions.

Alternative Transition Metal Catalysis in Synthesis

While palladium catalysis is dominant, other transition metals have emerged as viable alternatives for the synthesis of 2-arylpyridines, often offering different reactivity profiles and cost advantages.

Nickel Catalysis: Nickel catalysts have shown great promise in cross-coupling reactions. They can be particularly effective for the coupling of less reactive aryl chlorides and can sometimes offer different selectivity compared to palladium. Nickel complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can catalyze the coupling of 2,6-dihalopyridines with arylboronic acids or other organometallic reagents. The optimization of nickel-catalyzed reactions often involves careful selection of the nickel precursor, ligand, and reaction conditions to control the selectivity of mono- versus di-arylation.

Copper Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. More recently, copper-catalyzed Suzuki-type couplings have been developed. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates. Copper catalysts can also be used in combination with other metals in co-catalytic systems to achieve unique reactivity.

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metals. Iron-catalyzed cross-coupling reactions have gained significant attention in recent years. While still less developed than palladium or nickel catalysis, iron-based systems have been shown to be effective for certain C-C bond formations. The mechanisms of iron-catalyzed cross-couplings are often complex and can involve radical pathways.

Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. Key factors that influence the outcome of the synthesis, particularly in cross-coupling reactions, include:

Catalyst and Ligand: The choice of the palladium or other transition metal precursor and the associated ligand is paramount. Bulky, electron-rich ligands often enhance the catalytic activity and can control the selectivity of mono-arylation. The catalyst loading is also a critical parameter to optimize, balancing reaction efficiency with cost.

Base: The nature and stoichiometry of the base can significantly affect the reaction rate and yield. The base is required to activate the organoboron species in the Suzuki-Miyaura reaction. Common bases include carbonates, phosphates, and hydroxides.

Solvent: The solvent system must be chosen to ensure the solubility of all reactants and the catalyst. Mixtures of organic solvents (e.g., toluene, 1,4-dioxane, DMF) and water are frequently used in Suzuki-Miyaura couplings.

Temperature and Reaction Time: The reaction temperature and duration are crucial parameters that need to be optimized to ensure complete conversion while minimizing the formation of byproducts.

Substrate Ratio: The molar ratio of the reactants, particularly the ratio of the dihalopyridine to the boronic acid, is a key factor in controlling the extent of mono- versus di-arylation. Using a slight excess of the dihalopyridine can favor the formation of the mono-substituted product.

By systematically varying these parameters, a robust and efficient synthetic route to this compound can be developed, enabling its use in the synthesis of a wide range of more complex and valuable molecules.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical in the synthesis of this compound, which is often achieved through Suzuki-Miyaura cross-coupling reactions. nih.gov The solvent system not only dissolves the reactants and catalysts but also significantly influences the reaction kinetics and product yields.

Commonly, a mixture of an organic solvent and water is employed. For instance, a 4:1 mixture of 1,4-dioxane and water has been successfully used in the Suzuki cross-coupling of bromo-pyridines with arylboronic acids. nih.govmdpi.com This aqueous-organic system facilitates the dissolution of both the organic substrates and the inorganic base, which is crucial for the catalytic cycle. The water component is also believed to play a role in the stabilization of the palladium catalyst and in promoting the transmetalation step.

Research has also explored the use of other solvent systems. For example, aqueous isopropanol has been utilized in oxygen-promoted, ligand-free Suzuki reactions of 2-halogenated pyridines. researchgate.net This highlights a move towards more environmentally benign solvent choices. The effect of different solvent mixtures on Suzuki coupling efficiency is an active area of investigation, with the goal of identifying optimal conditions for specific substrate combinations. mdpi.com

Table 1: Solvent Systems in the Synthesis of Aryl-Substituted Pyridines

| Reactants | Catalyst System | Solvent System | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine and arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water (4:1) | Moderate to Good | nih.govmdpi.com |

| 2-halogenated pyridines and arylboronic acids | Pd(OAc)₂ (ligand-free) | Aqueous Isopropanol | Good to Excellent | researchgate.net |

| 6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acid | Various Pd catalysts | Various | Optimization study | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key parameter that governs the rate of reaction in the synthesis of this compound. Suzuki cross-coupling reactions are typically conducted at elevated temperatures, often between 85 °C and 95 °C, to ensure a reasonable reaction rate and completion. mdpi.com The specific temperature can be optimized to balance reaction speed with the stability of the reactants, catalyst, and products.

While standard atmospheric pressure is commonly used, high-pressure conditions can also be employed, particularly in reactions involving gaseous reagents or when aiming to influence reaction equilibria. For instance, procedures adapted from microwave-assisted synthesis may utilize high pressure and temperature in a sealed pressure tube to drive reactions to completion. georgiasouthern.edu However, for most laboratory-scale syntheses of this compound via Suzuki coupling, precise pressure control is not a primary consideration, with ambient pressure being sufficient. The focus remains on optimizing the temperature to achieve efficient conversion within a practical timeframe.

Catalyst Loading and Ligand Design for Improved Efficiency

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone for forming the C-C bond between the pyridine and nitrophenyl rings. nih.gov The efficiency of this transformation is highly dependent on the palladium catalyst and the associated ligands.

Catalyst Loading: The amount of palladium catalyst used, or catalyst loading, is a critical factor. While higher loadings can lead to faster reactions, they also increase costs and the potential for palladium contamination in the final product. Optimization studies aim to minimize catalyst loading without sacrificing yield and reaction time. For example, in the synthesis of related pyrimidine derivatives, a catalyst loading of 5 mol % of Pd(PPh₃)₄ was found to be optimal. mdpi.com

Ligand Design: The ligand coordinated to the palladium center plays a crucial role in the catalyst's stability and reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used. mdpi.com However, research into ligand design is ongoing to develop more efficient and robust catalytic systems. For instance, N-heterocyclic carbene (NHC) ligands have shown promise in stabilizing palladium catalysts and promoting high reactivity. nih.gov The design of ligands can also influence the selectivity of the reaction, particularly when dealing with substrates with multiple reactive sites. In some cases, ligand-free catalytic systems have been developed, which offer the advantage of simplicity and lower cost. researchgate.net

Table 2: Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives

| Catalyst | Ligand | Base | Key Features | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Commercially available, widely used. | mdpi.com |

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Oxygen-promoted, heterogeneous catalyst potential. | researchgate.net |

| (bpy)₂CoCl₂ | Bipyridine | - | Visible-light-driven, C-H arylation. | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov

Key principles include:

Use of Safer Solvents: Moving away from hazardous organic solvents like 1,4-dioxane towards more benign alternatives such as water, ethanol, or even solventless conditions where feasible. rasayanjournal.co.in

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. nih.gov

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. The development of highly efficient and recyclable catalysts is a major goal. researchgate.netrasayanjournal.co.in

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not always directly applicable to this specific compound, the broader principle encourages the use of starting materials derived from renewable sources. nih.gov

Approaches like microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods (ball milling) are being explored to achieve these goals, often leading to shorter reaction times, higher yields, and reduced waste generation. rasayanjournal.co.in

Purity Assessment and Isolation Techniques

After the synthesis of this compound, a crucial step is the assessment of its purity and its isolation from the reaction mixture.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. georgiasouthern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and purity determination. The chemical shifts, signal integrations, and coupling patterns provide detailed information about the molecular structure and the presence of any impurities. georgiasouthern.edu

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the identity of the product. mdpi.com

Isolation Techniques:

Extraction: The reaction mixture is typically worked up by extraction with an appropriate organic solvent to separate the desired product from inorganic salts and other water-soluble byproducts.

Chromatography: Column chromatography is a common method for purifying the crude product. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.

Recrystallization/Sublimation: For solid products, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure crystalline product. Sublimation can also be used for purification if the compound has a suitable vapor pressure. georgiasouthern.edu

The final isolated product's purity is often confirmed by a combination of these techniques to ensure it meets the required specifications for its intended application.

General information, such as the compound's molecular formula (C₁₁H₇BrN₂O₂) and molecular weight (279.09 g/mol ), is accessible. However, the specific, in-depth data necessary for a thorough elucidation of its molecular structure and electronic properties as per the provided outline could not be located.

Therefore, it is not possible to generate the detailed article with the specified subsections, as the foundational research findings for the following analyses of This compound are not available:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts and coupling constants have not been published.

Vibrational Spectroscopy: Detailed experimental FT-IR and Raman spectra with peak assignments are not documented.

Mass Spectrometry (MS): While a monoisotopic mass is known, specific studies on its fragmentation pathways under mass spectrometric analysis are not published.

Single Crystal X-ray Diffraction: There are no publicly available crystallographic reports or CCDC entries for this compound, meaning its solid-state geometry and crystal packing have not been experimentally determined and published.

Density Functional Theory (DFT) Calculations: No computational studies detailing the geometry optimization, conformational analysis, or electronic structure of this specific molecule have been found in the literature.

Without access to these primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

The calculated values for these parameters for the analog, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, would provide a strong indication of the expected reactivity of this compound. A larger HOMO-LUMO gap would suggest that significant energy is required for electronic excitation, rendering the molecule relatively stable. iucr.org

Interactive Data Table: Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors of a this compound Analog

| Parameter | Symbol | Formula | Value (eV) - Data for Analog |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Not explicitly stated in source |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Not explicitly stated in source |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Calculated but not specified iucr.orgnih.gov |

| Ionization Potential | I | -EHOMO | Dependent on EHOMO |

| Electron Affinity | A | -ELUMO | Dependent on ELUMO |

| Electronegativity | χ | (I + A) / 2 | Dependent on EHOMO & ELUMO |

| Chemical Hardness | η | (I - A) / 2 | Dependent on EHOMO & ELUMO |

| Chemical Softness | S | 1 / 2η | Dependent on η |

| Electrophilicity Index | ω | χ² / 2η | Dependent on χ & η |

Note: The table is based on the reported study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Specific energy values were not provided in the abstract.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This localization allows for a quantitative analysis of intramolecular and intermolecular interactions, including charge transfer and electron delocalization.

For This compound , an NBO analysis would be expected to reveal several important features:

Intramolecular Charge Transfer: Significant charge delocalization is anticipated from the electron-rich pyridine ring and the bromine atom towards the electron-withdrawing nitro group on the phenyl ring. The NBO analysis would quantify the stabilization energies associated with these charge transfer interactions, highlighting the specific orbitals involved (e.g., lone pairs on the nitrogen and bromine atoms donating into antibonding orbitals of the nitrophenyl system).

Hyperconjugation: The analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from C-H or C-C sigma bonds into vacant antibonding orbitals. These interactions contribute to the stability of the molecular framework.

Nature of Chemical Bonds: The NBO analysis would provide detailed information on the hybridization of the atomic orbitals involved in the C-C, C-N, C-Br, and C-H bonds, as well as the polarity of these bonds.

While a specific NBO analysis for this compound was not found in the searched literature, studies on related pyridine and bipyridine complexes demonstrate the utility of this method in understanding their electronic structures and bonding. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions show intermediate or near-zero potential.

For This compound , the MEP map is expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These regions are the primary sites for interactions with electrophiles and for hydrogen bonding.

Positive Potential (Blue): Likely to be located around the hydrogen atoms of the pyridine and phenyl rings, as well as in the vicinity of the bromine atom due to the electron-withdrawing nature of the attached rings.

Electrophilic and Nucleophilic Reactivity: The MEP map would visually confirm the electrophilic character of the nitro group region and the nucleophilic character of the pyridine nitrogen. This information is crucial for understanding how the molecule will interact with other reagents and biological macromolecules.

Studies on other nitrophenyl-containing compounds have confirmed that the nitro group consistently appears as a region of high negative potential, making it a center for electrophilic attack. nih.gov Similarly, MEP analysis of pyridine derivatives shows the nitrogen atom as a site of negative potential. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govekb.eg It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

Key features of Hirshfeld surface analysis include:

dnorm Surface: A normalized contact distance mapped onto the Hirshfeld surface. Red spots on the dnorm surface indicate close intermolecular contacts (shorter than the van der Waals radii), highlighting significant interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas correspond to contacts at the van der Waals separation.

2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, where one axis represents the distance from the surface to the nearest nucleus inside the surface (di) and the other represents the distance to the nearest nucleus outside the surface (de). Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

A detailed Hirshfeld surface analysis has been performed on the analog, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine . iucr.orgnih.govresearchgate.net The findings from this study provide a strong model for the expected intermolecular interactions in the crystal structure of this compound.

The analysis of the analog revealed that the most significant contributions to the crystal packing are from H···H, H···Br/Br···H, and H···O/O···H interactions, indicating that van der Waals forces and hydrogen bonding are the dominant forces governing the crystal structure. nih.gov

Interactive Data Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a this compound Analog

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 48.1 |

| H···Br/Br···H | 15.0 |

| H···O/O···H | 12.8 |

| H···C/C···H | 6.0 |

| H···N/N···H | 5.8 |

| C···C | 3.7 |

| C···Br/Br···C | 3.5 |

| C···N/N···C | 1.6 |

Data from the Hirshfeld surface analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

These data highlight the prevalence of non-covalent interactions in stabilizing the crystal lattice. The significant H···O contacts are indicative of hydrogen bonding involving the nitro group, while the H···Br contacts demonstrate the role of the bromine atom in directing the crystal packing.

Elucidation of Molecular Structure and Electronic Properties of 2 Bromo 6 4 Nitrophenyl Pyridine

Precursor in Medicinal Chemistry

Substituted pyridines are a prominent class of compounds in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. researchgate.net The 2-Bromo-6-(4-nitrophenyl)pyridine scaffold can serve as a starting point for the synthesis of novel compounds with potential biological activity.

The bromine atom can be displaced through various cross-coupling reactions to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR) of a potential drug candidate. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by acylation or alkylation, to introduce additional diversity. The pyridine (B92270) nitrogen itself can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The structural similarity to compounds explored as anticancer agents suggests that derivatives of this compound could be investigated for similar therapeutic applications. vulcanchem.com

Building Block in Materials Science

The electronic properties of this compound make it an interesting candidate for applications in materials science, particularly in the field of organic electronics. The electron-deficient nature of both the pyridine and nitrophenyl rings can be exploited in the design of n-type organic semiconductors.

Through polymerization or incorporation into larger conjugated systems via reactions at the bromine position, materials with tailored electronic and photophysical properties can be synthesized. These materials could find applications in:

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

Furthermore, the pyridine nitrogen provides a coordination site, opening up the possibility of using this compound and its derivatives as ligands for the synthesis of novel metal complexes with interesting photophysical or catalytic properties.

Reactivity Profiles and Chemical Transformations of 2 Bromo 6 4 Nitrophenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring in 2-Bromo-6-(4-nitrophenyl)pyridine is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the bromo and nitrophenyl substituents. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles. For instance, reactions with primary amines, such as methylamine, can lead to the formation of 2-alkylaminopyridine derivatives. georgiasouthern.edu

The 4-nitrophenyl group also influences the reactivity. The nitro group is a strong deactivating group, making the phenyl ring highly electron-deficient and thus resistant to electrophilic substitution. However, this electron deficiency can facilitate nucleophilic aromatic substitution on the phenyl ring under specific conditions, although reactions at the pyridine core are generally more favorable.

Redox Chemistry of the Nitro Group and Pyridine Moiety

The nitro group of this compound is readily reduced to an amino group, a key transformation for the synthesis of various derivatives. This reduction is a common and well-established process in organic chemistry for aryl nitro compounds. wikipedia.org A wide array of reducing agents can be employed to achieve this conversion. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro groups to the corresponding anilines include:

Catalytic Hydrogenation: This can be performed using catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.org

Metal/Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid or acetic acid. wikipedia.orggoogle.com For example, tin(II) chloride is a mild and effective reagent for this purpose. wikipedia.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, and samarium have also been used for this transformation. wikipedia.org A combination of sodium borohydride (B1222165) with a transition metal complex like Ni(PPh₃)₄ has been shown to be an effective system for reducing nitroaromatics. jsynthchem.com

The resulting amino group is a versatile functional handle, serving as an active site for the synthesis of a wide range of further derivatives. jsynthchem.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas | Amine |

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Acidic | Amine |

| Tin(II) Chloride (SnCl₂) | Acidic | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Amine |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol, Room Temperature | Amine |

Oxidation reactions on the aromatic system of this compound are less common. The electron-deficient nature of both the pyridine and the nitrophenyl rings makes them relatively resistant to oxidation. However, under forcing conditions with strong oxidizing agents, degradation of the rings can occur. The pyridine nitrogen can be oxidized to an N-oxide, which can in turn influence the reactivity of the pyridine ring, for instance by facilitating nucleophilic substitution at the 4-position.

Palladium-Mediated Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents.

Common palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds with aryl, heteroaryl, or vinyl groups. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to introduce an alkynyl group.

Stille Coupling: Reaction with an organotin reagent. rsc.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

These reactions provide access to a vast array of more complex molecules starting from this compound. For example, coupling with (4-methoxyphenyl)boronic acid would yield 2-(4-methoxyphenyl)-6-(4-nitrophenyl)pyridine.

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-, heteroaryl-, or vinyl-substituted pyridine |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | Alkene-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkyne-substituted pyridine |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst | Aryl-, heteroaryl-, or vinyl-substituted pyridine |

| Buchwald-Hartwig | R-NH₂ | Pd(0) catalyst, Base | Amino-substituted pyridine |

Regioselective Functionalization and Derivatization Strategies

The inherent reactivity of the different positions on this compound allows for regioselective functionalization. The primary sites for derivatization are the bromine atom and the nitro group.

A common strategy involves first performing a palladium-catalyzed cross-coupling reaction at the bromine center, followed by reduction of the nitro group. This sequence allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring while retaining the potential for further functionalization at what was the nitro group. Alternatively, the nitro group can be reduced first, and the resulting amino group can be protected before carrying out cross-coupling reactions at the bromine atom. The choice of reaction sequence depends on the desired final product and the compatibility of the functional groups with the reaction conditions.

Regioselective functionalization can also be achieved by taking advantage of the directing effects of the substituents. For example, after reduction of the nitro group to an amine, the amino group can direct electrophilic substitution to the ortho and para positions of the phenyl ring, although the pyridine ring itself remains deactivated.

Cycloaddition and Condensation Reactions for Novel Heterocyclic Annulations

The functional groups on this compound can participate in cycloaddition and condensation reactions to form new heterocyclic rings. After reduction of the nitro group to an amine, the resulting 6-amino-2-bromopyridine derivative can undergo reactions to build fused ring systems.

For instance, the amino group can be diazotized and then subjected to intramolecular cyclization reactions. Condensation of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as imidazopyridines or pyrazinopyridines. nih.gov These types of annulation reactions are valuable for the synthesis of complex polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Exploration of Applications in Catalysis and Advanced Materials Science

Catalytic Applications of Coordination Complexes of 2-Bromo-6-(4-nitrophenyl)pyridine

Coordination complexes featuring pyridine-based ligands are central to the field of catalysis. The nitrogen atom of the pyridine (B92270) ring in this compound serves as an excellent coordination site for a wide range of transition metals, including palladium, iron, and cobalt. The electronic properties of the resulting metal complexes can be finely tuned by the substituents on the pyridine ring. The presence of both a bromo group and a nitrophenyl group suggests that this ligand can confer specific catalytic activities and stability to its metal complexes.

Homogeneous Catalysis for Organic Transformations (e.g., Oxidation Reactions)

While direct studies on the use of this compound complexes in oxidation reactions are not extensively documented, the catalytic activity of structurally related palladium(II) complexes provides significant insights into their potential. Palladium complexes with substituted pyridine ligands have demonstrated high efficiency in various cross-coupling reactions, which are fundamental organic transformations.

For instance, palladium(II) complexes featuring NNN pincer-type ligands, such as Acetonitrile-N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II), have shown remarkable activity in Suzuki-Miyaura cross-coupling reactions. nih.gov These catalysts achieved nearly 100% conversion and yield in the reaction between 4-bromotoluene and phenylboronic acid. nih.govresearchgate.net The high efficiency is often attributed to the stability of the palladium center, which can be enhanced by sterically hindered ligands that inhibit the formation of inactive palladium black. researchgate.net Similarly, palladium(II) nitroaryl complexes have been successfully employed as catalysts in Sonogashira coupling reactions at moderate temperatures with good yields. researchgate.net

The electron-withdrawing nature of the nitrophenyl group in this compound can influence the catalytic cycle, potentially accelerating the rate-determining oxidative addition step by reducing the electron density of the C-Br bond in substrates like 1-bromo-4-nitrobenzene. researchgate.net Although the primary examples are in cross-coupling, the principles of catalyst design and stability are transferable. The interplay between homogeneous and heterogeneous phases is also a critical consideration, as homogeneous catalysts can sometimes deactivate to form nanoparticles, while heterogeneous catalysts may leach active species into the solution. ub.edu The robust nature of palladium complexes with nitrophenyl-substituted ligands suggests their potential utility in a range of homogeneous catalytic processes, including oxidation reactions where stable and active metal centers are paramount.

| Catalyst/Ligand System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Acetonitrile-N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | Suzuki-Miyaura | 4-bromotoluene and phenylboronic acid | Achieved almost 100% conversion and yield. | nih.govresearchgate.net |

| trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)] | Sonogashira | 4-nitrobromobenzene and tolylacetylene | Efficient reaction with 90% isolated yield at 50°C. | researchgate.net |

| Palladium(II) complexes with P,N Schiff-Base Ligands | Suzuki-Miyaura | 1-bromo-4-nitrobenzene and phenylboronic acid | Excellent yields (87-99%) for activated aryl bromides. | researchgate.net |

Heterogeneous Catalysis and Surface Immobilization

The transition from homogeneous to heterogeneous catalysis is a key objective for improving catalyst reusability, simplifying product purification, and enhancing process sustainability. The structure of this compound offers multiple handles for immobilization onto solid supports.

One common strategy involves anchoring the ligand onto a support material prior to metal coordination. For example, pyridine-based ligands have been successfully immobilized on silica by first functionalizing the ligand with a group, such as an allyl or silane group, that can form a covalent bond with the silica surface. mdpi.com The bromo-substituent on the this compound could potentially be converted to other functional groups suitable for such anchoring strategies.

Another approach is the direct incorporation of the molecule into porous materials like Metal-Organic Frameworks (MOFs). researchgate.net The pyridine nitrogen provides a strong coordination site, allowing the molecule to act as a linker or a modulating agent in MOF synthesis. rsc.orgresearchgate.net Once integrated into a robust framework, the catalytically active metal centers coordinated to the pyridine moiety are heterogenized. Porphyrin-based MOFs, for example, have been utilized as effective heterogeneous catalysts for oxidation reactions, demonstrating the potential of framework-based catalysis. mdpi.com The defined pore structure of such materials can also introduce size and shape selectivity to the catalytic process. Molecular sieves like MCM-41 have also been used as supports for pyridine-ligated complexes, leveraging their high surface area for catalysis. mdpi.com

Integration into Functional Advanced Materials

The rigid structure, specific electronic properties, and multiple coordination sites of this compound make it an attractive candidate for incorporation into a variety of functional advanced materials, from crystalline porous frameworks to responsive polymers and electronic devices.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comencyclopedia.pub The selection of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. This compound possesses key features that make it a promising linker or modulator in MOF synthesis.

The pyridine nitrogen atom is a classic coordination site for connecting to metal secondary building units (SBUs). researchgate.net Furthermore, molecules containing pyridine have been shown to induce significant structural changes in MOFs. For instance, the introduction of pyridine can cause a structural reconfiguration from a 3D to a 2D framework, which can enhance properties like catalytic activity by exposing more active metal sites. rsc.org

Development of Responsive and Smart Materials

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, pH, temperature, or the presence of a specific chemical analyte. The electronic characteristics of this compound make it a suitable component for such materials.

The electron-withdrawing nitro group is a key functional group in this context. Nitroaromatic compounds are known to be electrochemically active and can undergo reduction to the corresponding amino group. This transformation leads to a dramatic change in the electronic and photophysical properties of the molecule. For example, MOFs functionalized with nitro groups have been used as "turn-on" fluorescent sensors for hydrogen sulfide (H₂S), where the reduction of the nitro group to an amine by H₂S activates fluorescence. mdpi.com

Incorporating this compound into a polymer or MOF could create a material that responds to reductive environments or specific analytes. Such materials could find applications as chemical sensors or chemodosimeters, where an irreversible reaction with the target analyte triggers a detectable signal. mdpi.com The combination of the pyridine ring and the nitrophenyl group could also be exploited in materials that respond to changes in pH, as the basicity of the pyridine nitrogen is modulated by the powerful electron-withdrawing substituent.

Applications in Photonic and Electronic Devices (e.g., Dye-Sensitized Solar Cells for related systems)

The field of molecular electronics relies on organic molecules with specific photophysical and electronic properties. This compound has features relevant to its potential use in devices like dye-sensitized solar cells (DSSCs). In a typical DSSC, a molecular dye absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). nih.gov

Effective dyes often possess several key features: a strong absorption in the visible spectrum, an anchoring group to bind to the semiconductor surface, and appropriate energy levels for efficient electron injection and dye regeneration. The pyridine moiety in this compound can act as an effective anchoring group to the TiO₂ surface. researchgate.net

In Vitro Academic Research and Structure Property Relationships

Investigation of Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of 2-bromo-6-(4-nitrophenyl)pyridine is significantly influenced by the electronic and steric effects of its substituents. The pyridine (B92270) ring itself is an electron-deficient aromatic system. This deficiency is further intensified by the presence of two electron-withdrawing groups: the bromine atom and the 4-nitrophenyl group.

The 4-nitrophenyl group, with its potent electron-withdrawing nitro (-NO₂) substituent, exerts a strong -M (mesomeric) and -I (inductive) effect. This effect decreases the electron density on the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom.

The bromine atom at the 2-position also contributes a -I effect due to its electronegativity, further deactivating the ring. However, it also possesses a +M effect due to its lone pairs of electrons, which can partially offset the deactivation. The interplay of these effects governs the regioselectivity of reactions involving the pyridine nucleus.

Steric hindrance from the bromine atom and the 4-nitrophenyl group at the 2- and 6-positions, respectively, can influence the approach of reagents. This is particularly relevant in reactions targeting the nitrogen atom or the adjacent carbon atoms. For instance, in acylation reactions involving aminopyridines, sterically hindered amines may exhibit lower reactivity. mdpi.com

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of this compound is well-characterized by various spectroscopic techniques, which provide a detailed picture of its atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra of pyridine derivatives show characteristic chemical shifts for the ring protons. georgiasouthern.edu In this compound, the protons on the pyridine ring would be expected to appear in the aromatic region, with their specific shifts influenced by the electronic effects of the bromo and nitrophenyl substituents. The protons on the nitrophenyl ring will also exhibit distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the pyridine and phenyl carbons are sensitive to the electron-withdrawing nature of the attached groups.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies would include:

C=N and C=C stretching vibrations of the pyridine ring.

Characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

C-Br stretching vibration.

Aromatic C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (279.09 g/mol ) and provides information about its fragmentation pattern, which can aid in structural elucidation. vulcanchem.com

Influence of Substituents on Coordination Behavior and Complex Stability

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.orgwordpress.com The coordination ability of this compound is modulated by its substituents.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base that can coordinate to a metal center. However, the strong electron-withdrawing nature of both the 4-nitrophenyl and bromo groups reduces the electron density on the nitrogen atom. This diminished basicity weakens its ability to donate the lone pair, potentially leading to the formation of less stable metal complexes compared to unsubstituted or electron-rich pyridines.

Conversely, the nitro group itself has oxygen atoms with lone pairs that could potentially participate in coordination, although this is less common for the primary coordination site compared to the pyridine nitrogen. The presence of multiple potential donor sites could lead to the formation of polynuclear or bridged complexes.

The steric bulk of the substituents at the 2- and 6-positions can also play a crucial role in the geometry and stability of the resulting metal complexes. bohrium.com Large substituents can hinder the approach of the metal ion and influence the coordination number and geometry, often favoring the formation of complexes with lower coordination numbers. The stability of complexes formed with ligands like 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine has been studied, demonstrating the influence of the nitrophenyl group on the properties of the resulting metal complexes. researchgate.net

Structure-Activity/Property Relationships (SAR/SPR) in In Vitro Biological Contexts

The specific structural features of this compound and related compounds have prompted investigations into their biological activities in academic research settings. These studies, which exclude clinical data, focus on understanding the relationship between the molecular structure and the observed biological effects at a cellular level.

Mechanistic Insights from In Silico Biological Studies (e.g., molecular docking for target interactions)

In silico methods, such as molecular docking, are powerful tools used in academic research to predict the potential biological targets of a compound and to understand the molecular basis of its activity. csfarmacie.cz These computational studies can provide insights into how a molecule like this compound might interact with the active site of a protein, such as an enzyme or a receptor.

Molecular docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. This information is crucial for understanding structure-activity relationships and for the rational design of more potent and selective analogs.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-6-(4-nitrophenyl)pyridine and its analogues will likely pivot towards greener, more efficient, and selective methodologies. Traditional multi-step syntheses can be resource-intensive; therefore, developing novel routes is a key research objective.

Future synthetic strategies could focus on:

Catalytic C-H Activation: Direct arylation of a 2-bromopyridine core with nitrobenzene through transition-metal-catalyzed C-H activation would represent a significant step forward in atom economy, minimizing pre-functionalized starting materials.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for cross-coupling reactions, such as the Suzuki or Stille coupling of 2,6-dibromopyridine (B144722) with a nitrophenylboronic acid derivative. google.com This approach offers a practical route to substituted pyridines with enhanced efficiency. georgiasouthern.edu

Photoredox Catalysis: Light-mediated photoredox catalysis offers a mild and powerful method for forming C-C bonds. nih.gov Future research could explore the selective single-electron reduction of 2,6-dibromopyridine to generate a pyridyl radical, which could then be coupled with a suitable nitrophenyl partner, providing a novel and sustainable pathway. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. Adapting synthetic protocols for this compound to flow chemistry could enable more consistent production and facilitate the synthesis of a library of derivatives for screening purposes.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenge |

| C-H Activation | High atom economy, reduced waste | Achieving high regioselectivity on the pyridine (B92270) ring |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations and equipment cost |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Catalyst cost and management of light-source parameters |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup cost and optimization of flow parameters |

Advanced Computational Modeling and Prediction of Chemical Properties

Computational chemistry is an indispensable tool for accelerating materials and drug discovery. For this compound, advanced computational modeling can provide deep insights into its properties and guide experimental efforts.

Future research should leverage:

Density Functional Theory (DFT): DFT studies can be employed to calculate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. mdpi.com This information is crucial for predicting its reactivity, stability, and potential as an electronic material. For instance, modeling can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic derivatives. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): To understand its potential biological activity, QM/MM simulations can model the interaction of this compound and its derivatives with protein targets. This can help in the rational design of new enzyme inhibitors or receptor ligands.

Machine Learning (ML): By training ML models on datasets of similar pyridine-based compounds, it may become possible to predict properties such as solubility, toxicity, and even biological activity for novel derivatives of this compound, thereby streamlining the discovery process.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique electronic and structural features of this compound make it a promising candidate for several emerging fields beyond traditional organic synthesis.

Potential future applications include:

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. nih.gov The core structure of this compound could serve as a scaffold for developing new therapeutic agents. For example, similar pyridine-bridged compounds have been investigated as anticancer agents. nih.gov Future work could involve synthesizing derivatives to screen for activity against cancer cell lines or as antimicrobial agents. nih.govresearchgate.net

Agrochemicals: Nitrophenyl and pyridine moieties are found in various pesticides and herbicides. google.com Research could be directed towards evaluating the biological activity of this compound and its derivatives as potential new agrochemicals.

Organic Electronics: The conjugated system of the pyridyl and nitrophenyl rings suggests potential applications in organic electronics. The electron-withdrawing nitro group can tune the electronic properties, making derivatives potentially useful as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors.

Design and Synthesis of Multi-Functional Derivatives with Tunable Properties

The true potential of this compound lies in its capacity as a platform for creating a diverse library of multi-functional derivatives with tailored properties.

Future research will focus on targeted modifications:

Cross-Coupling Reactions: The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents at the 6-position, enabling the fine-tuning of steric and electronic properties. mdpi.com

Modification of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation drastically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting amino group can be further functionalized to create amides, sulfonamides, or used in diazotization reactions, opening up a vast chemical space for new derivatives.

Functionalization of the Pyridine Ring: While more challenging, direct functionalization of the pyridine ring's C-H bonds is a growing area of research that could be applied to introduce additional functionalities and further tune the molecule's properties.

Table 2: Potential Functionalization Strategies and Their Effects

| Modification Site | Reaction Type | Potential New Functionality | Expected Property Change |

| C-Br Bond (Position 2) | Suzuki Coupling | Aryl, Heteroaryl | Tuned electronic/optical properties, increased conjugation |

| C-Br Bond (Position 2) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Introduction of H-bond donors, altered solubility |

| NO₂ Group | Reduction | Amino Group (-NH₂) | Switch from electron-withdrawing to electron-donating |

| NO₂ Group | Reduction then Acylation | Amide Group (-NHCOR) | Altered biological interactions and solubility |

Prospects for Targeted Modification and Rational Design in Material Science

In material science, the rational design of molecules is key to achieving desired bulk properties. This compound is a promising building block for creating advanced functional materials.

Prospects for rational design include:

Ligands for Metal Complexes: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. By synthesizing derivatives with additional chelating groups (introduced via the bromo or nitro functionalities), this scaffold can be used to create novel metal complexes for catalysis, sensing, or as luminescent materials.

Building Blocks for Polymers and MOFs: Functionalized derivatives of this compound could serve as monomers for polymerization, leading to new conjugated polymers with interesting electronic or optical properties. Similarly, derivatives with carboxylic acid or other linking groups could be used as organic struts in the construction of Metal-Organic Frameworks (MOFs) for applications in gas storage or separation.

Non-Linear Optical (NLO) Materials: Molecules with a strong electronic push-pull system can exhibit NLO properties. By reducing the nitro group to an amine (the "pull") and introducing a strong electron-donating group at the 2-position via the bromo handle (the "push"), it may be possible to design new derivatives with significant NLO activity for applications in photonics and optical communications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-(4-nitrophenyl)pyridine, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A nickel-catalyzed reductive coupling between 2-bromo-6-methylpyridine and nitroaryl halides is a common approach, where reaction efficiency depends on catalyst loading (e.g., NiCl₂/ligand systems), solvent polarity (DMF or THF), and temperature (80–120°C). Post-reaction nitro group reduction may require Pd/C under H₂ or alternative reductants like NaBH₄ . Characterization of intermediates using GC-MS or HPLC ensures purity before proceeding to final coupling steps.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding of pyridine protons near bromine/nitro groups). IR spectroscopy confirms C-Br (550–600 cm⁻¹) and NO₂ (1350–1500 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, particularly the Br-C and nitro group geometry. SHELXT automates space-group determination, critical for resolving torsional angles in the pyridine-nitrophenyl system .

- Physical Properties : Melting point consistency (compare with literature values, e.g., analogs in 208–210°C range ) validates purity.

Advanced Research Questions

Q. How can researchers address discrepancies between observed spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal packing). Strategies include:

- SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion and twinning corrections for distorted crystals .

- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) and SCXRD data to identify dominant conformers in solution.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O nitro contacts) that stabilize specific conformations in the solid state .

Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound for targeted derivatization?

- Methodological Answer :

- Directing Groups : The bromine atom at C2 directs electrophilic substitution to C4/C5 positions. For meta-functionalization relative to the nitro group, employ transition-metal-free conditions (e.g., base-promoted SNAr with thiols or amines ).

- Cross-Coupling : Suzuki-Miyaura reactions at C6 require Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling. Monitor reaction progress via TLC (eluent: hexane/EtOAc 4:1) .

- Computational Screening : Use DFT to predict activation barriers for competing pathways (e.g., C4 vs. C5 substitution) based on frontier molecular orbitals .

Q. Are there validated computational models for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Yes.

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C6 position exhibits higher electrophilicity due to electron-withdrawing nitro and bromine groups, favoring oxidative addition with Pd(0) .

- Docking Simulations : Model ligand-catalyst interactions (e.g., Ni-PPh₃ complexes) to predict steric effects on coupling efficiency.

- Reaction Kinetics : Fit time-resolved NMR data to kinetic models (e.g., pseudo-first-order) to quantify rate constants for Br vs. NO₂ group participation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermal stability of this compound derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T₀) under inert vs. oxidative atmospheres. Discrepancies may arise from nitro group redox activity (e.g., exothermic decomposition in air).

- DSC Profiling : Identify polymorphic transitions or solvent retention (e.g., hydrate formation) that alter observed melting points .

- Safety Protocols : Refer to hazard codes (e.g., H290 for corrosive byproducts) and ensure compatibility with high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.